molecular formula C23H21N3O3S B2459975 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-69-6

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2459975
CAS No.: 863588-69-6
M. Wt: 419.5
InChI Key: SWNRWLUNARRRAZ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives.

Preparation Methods

The synthesis of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by the attachment of the benzamide moiety. One common method involves the microwave-assisted synthesis of thiazolo[5,4-b]pyridine-2-carbonitriles, which are then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth and survival . This makes it a valuable candidate for the development of new therapeutic agents for diseases such as cancer.

Comparison with Similar Compounds

Compared to other thiazolo[5,4-b]pyridine derivatives, 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits unique properties due to its specific structural features. Similar compounds include other thiazolo[5,4-b]pyridine derivatives with different substituents, such as 2-pyridyl and 4-morpholinyl substituted analogues . These compounds also show potent biological activities but may differ in their specificity and potency towards various molecular targets.

Properties

IUPAC Name

3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRWLUNARRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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